5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 618.46 g/mol. It is classified as a triazine derivative and is notable for its potential applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. The compound features multiple carboxylic acid groups and nitrogen functionalities that enhance its reactivity and solubility in various solvents.
The compound is cataloged under CAS number 776242-98-9 and can be sourced from various chemical suppliers, including ChemicalBook, AchemBlock, and CD-Bioparticles . Its synthesis and characterization have been documented in several scientific publications, indicating its relevance in ongoing research.
This compound falls under the category of organic compounds with significant applications in chemistry and materials science. Its structure includes a triazine core linked to isophthalic acid units through amine linkages, making it an interesting subject for studies related to polymer chemistry and coordination chemistry.
The synthesis of 5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid typically involves multi-step reactions that include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but may vary based on laboratory protocols.
The molecular structure of 5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid can be represented as follows:
O=C(O)C1=CC(NC2=NC(NC3=CC(C(O)=O)=CC(C(O)=O)=C3)=NC(NC4=CC(C(O)=O)=CC(C(O)=O)=C4)=N2)=CC(C(O)=O)=C1
The chemical behavior of 5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid includes:
Technical details regarding reaction conditions such as temperature and solvent choice are essential for achieving desired outcomes in these processes.
The mechanism of action for this compound primarily revolves around its ability to coordinate with metal ions or participate in polymerization reactions. Key aspects include:
Data on specific metal complexes formed with this compound indicate its versatility in creating new materials with tailored properties.
Relevant data from studies indicate that the compound's properties can be modified through functionalization or by altering reaction conditions during synthesis.
The primary applications of 5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid include:
Research continues to explore additional applications in fields such as drug delivery systems and environmental remediation due to its unique structural characteristics and reactivity profiles.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1